molecular formula C12H9N3O3 B6264817 4-[2-(3-nitrophenyl)diazen-1-yl]phenol CAS No. 1081835-34-8

4-[2-(3-nitrophenyl)diazen-1-yl]phenol

Cat. No.: B6264817
CAS No.: 1081835-34-8
M. Wt: 243.2
InChI Key:
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Description

4-[2-(3-nitrophenyl)diazen-1-yl]phenol is an organic compound with the molecular formula C12H9N3O3 and a molecular weight of 243.22 g/mol . It is characterized by the presence of a diazenyl group (-N=N-) linking a phenol and a nitrophenyl group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-nitrophenyl)diazen-1-yl]phenol typically involves the diazotization of 3-nitroaniline followed by coupling with phenol. The reaction conditions generally include acidic environments to facilitate the diazotization process. For example, 3-nitroaniline can be treated with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt, which is then reacted with phenol under basic conditions to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-nitrophenyl)diazen-1-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-[2-(3-nitrophenyl)diazen-1-yl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(3-nitrophenyl)diazen-1-yl]phenol involves its interaction with various molecular targets. The diazenyl group can participate in electron transfer reactions, while the phenolic group can form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-nitrophenyl)diazen-1-yl]phenol
  • 4-[2-(2-nitrophenyl)diazen-1-yl]phenol
  • 4-[2-(3-aminophenyl)diazen-1-yl]phenol

Uniqueness

4-[2-(3-nitrophenyl)diazen-1-yl]phenol is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

Properties

CAS No.

1081835-34-8

Molecular Formula

C12H9N3O3

Molecular Weight

243.2

Purity

95

Origin of Product

United States

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